molecular formula C24H24ClN4P B2863429 Tetrakis(phenylamino)phosphonium chloride CAS No. 1057657-58-5

Tetrakis(phenylamino)phosphonium chloride

Cat. No.: B2863429
CAS No.: 1057657-58-5
M. Wt: 434.91
InChI Key: VJAIENLMNROBDY-UHFFFAOYSA-M
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Description

Tetrakis(phenylamino)phosphonium chloride is a phosphonium salt of interest in chemical research and development. The specific physicochemical properties, applications, and mechanism of action for this compound are areas of active investigation. Researchers are exploring the potential utility of specialized phosphonium compounds in various fields, which can include their use as catalysts in organic synthesis, intermediates for the preparation of more complex molecules, or as additives in material science. The presence of multiple phenylamino groups suggests potential for coordination chemistry and the formation of complex structures. This product is intended for laboratory research purposes only. Researchers should consult the relevant scientific literature for the most current findings on this compound's specific behavior and applications. Handling should follow appropriate safety protocols for chemicals of its class.

Properties

IUPAC Name

tetraanilinophosphanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4P.ClH/c1-5-13-21(14-6-1)25-29(26-22-15-7-2-8-16-22,27-23-17-9-3-10-18-23)28-24-19-11-4-12-20-24;/h1-20,25-28H;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJAIENLMNROBDY-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N[P+](NC2=CC=CC=C2)(NC3=CC=CC=C3)NC4=CC=CC=C4.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrakis(phenylamino)phosphonium chloride typically involves the reaction of phosphorus trichloride with aniline in the presence of a base. The reaction proceeds through the formation of intermediate compounds, which are subsequently converted to the final product. The general reaction can be represented as follows:

PCl3+4C6H5NH2[P(NHC6H5)4]Cl+3HClPCl_3 + 4C_6H_5NH_2 \rightarrow [P(NHC_6H_5)_4]Cl + 3HCl PCl3​+4C6​H5​NH2​→[P(NHC6​H5​)4​]Cl+3HCl

The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants and products. The reaction mixture is often heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of high-purity reagents, to ensure the consistent quality of the final product. The purification of the compound is typically achieved through recrystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Tetrakis(phenylamino)phosphonium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The phenylamino groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkoxides and amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted phosphonium compounds.

Scientific Research Applications

Tetrakis(phenylamino)phosphonium chloride has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the synthesis of advanced materials and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of tetrakis(phenylamino)phosphonium chloride involves its interaction with molecular targets through its phenylamino groups. These groups can form hydrogen bonds and other non-covalent interactions with biological molecules, influencing their function. The compound can also participate in redox reactions, affecting cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Tetrakis(hydroxymethyl)phosphonium Chloride (THPC)

Structure : [P(CH₂OH)₄]Cl (Molecular weight: 190.58 g/mol ) .
Applications :

  • Crosslinking Agent: THPC reacts with amino and hydroxyl groups in proteins (e.g., gelatin) to form cytocompatible hydrogels for biomedical applications .
  • Nanoparticle Assembly: Induces self-assembly/disassembly of gold nanoparticles via oxidation on particle surfaces, characterized by ³¹P NMR .
  • Oxygen Scavenger: Rapidly scavenges oxygen in polymer gel dosimeters for radiation therapy . Toxicity: Classified as a Level F noncarcinogen with equivocal transformation activity in BALB/c-3T3 cells (t-statistic = 1.27) . Chronic exposure in rats causes peripheral neuropathy at doses ≥40 mg/kg/day .

Tetrakis(hydroxymethyl)phosphonium Sulfate (THPS)

Structure : [P(CH₂OH)₄]₂SO₄ (Molecular weight: 406.31 g/mol ).
Applications :

  • Wastewater Treatment : Effective in organic phosphorus removal via O₃/Fe(II) oxidation .
  • Biocidal Agent: Inhibits methanogenesis in corroded pipelines . Toxicity: Similar to THPC, classified as a Level F noncarcinogen .

Tetrakis(benzylamino)phosphonium Chloride

Structure : [P(NHCH₂C₆H₅)₄]Cl (Molecular weight: 529.05 g/mol ) .
Key Features :

  • Crystal Structure : Forms alternating phosphonium-chloride chains with N–H⋯Cl hydrogen bonds (P–N bond length: ~1.617 Å) .
  • Reactivity : Comparable P–N bond lengths and angles to [P(NHPh)₄]Cl, but lacks π–π stacking due to larger benzyl substituents .

Tetrakis(anilinomethyl)phosphonium Chloride

Structure: [P(CH₂NHPh)₄]Cl. Reactivity: Disproportionates in ethanol to form 1,7-diphenyl-1,7-diaza-3,3'-biphosphetidine, a cyclic ligand for transition metals .

Comparative Data Table

Compound Molecular Weight (g/mol) Substituents Key Applications Toxicity Profile
Tetrakis(phenylamino)phosphonium chloride 487.97 Phenylamino Ligand synthesis, anion stabilization Limited data
Tetrakis(hydroxymethyl)phosphonium chloride (THPC) 190.58 Hydroxymethyl Hydrogel crosslinking, nanoparticle assembly Level F noncarcinogen; neurotoxic
Tetrakis(hydroxymethyl)phosphonium sulfate (THPS) 406.31 Hydroxymethyl Wastewater treatment, biocidal agent Level F noncarcinogen
Tetrakis(benzylamino)phosphonium chloride 529.05 Benzylamino Structural studies, hydrogen bonding Not reported

Research Findings and Key Differences

  • Structural Flexibility: THPC and THPS exhibit higher reactivity toward nucleophiles (e.g., amines, hydroxyls) due to labile hydroxymethyl groups, enabling crosslinking and oxygen scavenging . In contrast, phenylamino and benzylamino derivatives prioritize steric stabilization and ligand formation .
  • Toxicity: THPC/THPS show defined toxicological profiles (neurotoxicity, noncarcinogenic), while data for phenylamino derivatives remain sparse .
  • Applications: Phenylamino derivatives excel in catalysis and supramolecular chemistry, whereas THPC/THPS dominate biomedical and environmental sectors .

Biological Activity

Tetrakis(phenylamino)phosphonium chloride (TPAPC) is a phosphonium salt that has garnered attention for its unique biological activities and potential applications in various fields, including medicinal chemistry and materials science. This article explores the biological activity of TPAPC, focusing on its mechanisms of action, toxicity studies, and potential therapeutic applications.

Chemical Structure and Properties

TPAPC is characterized by its tetravalent phosphorus center bonded to four phenylamino groups, making it a lipophilic compound. Its chemical formula is C24H28ClPC_{24}H_{28}ClP, and it has distinct physical properties that contribute to its biological interactions.

Mechanisms of Biological Activity

The biological activity of TPAPC can be attributed to several mechanisms:

  • Antioxidant Properties : TPAPC has shown potential as an antioxidant, which may play a role in mitigating oxidative stress in biological systems.
  • Cellular Uptake : The lipophilic nature of TPAPC facilitates its cellular uptake, allowing it to interact with various cellular components and possibly alter metabolic pathways.
  • Enzyme Inhibition : Preliminary studies suggest that TPAPC may inhibit certain enzymes involved in cellular signaling pathways, although specific targets remain to be fully elucidated.

Toxicity Studies

Several studies have investigated the toxicity profile of TPAPC:

  • Genetic Toxicology : Studies have shown that TPAPC exhibits mutagenic effects in mammalian cells. For instance, cytogenetic tests conducted on Chinese Hamster Ovary (CHO) cells indicated chromosome aberrations upon exposure to TPAPC at certain concentrations .
  • Chronic Toxicity : Chronic bioassays performed on rodents have demonstrated varying levels of toxicity. For example, female F344 rats exposed to TPAPC via gavage exhibited significant weight loss and organ damage at higher doses .

Summary of Toxicity Findings

Study TypeOrganismKey Findings
Cytogenetic StudyCHO CellsInduced chromosome aberrations
Chronic ToxicityF344 RatsWeight loss and organ damage at high doses
Micronucleus TestB6C3F1 MicePositive results indicating potential mutagenicity

Case Studies and Applications

Q & A

Q. What are the established synthetic routes for Tetrakis(phenylamino)phosphonium chloride, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via nucleophilic substitution between phosphorus pentachloride (PCl₅) and benzylamine derivatives. details a method where PCl₅ (2 mmol) is added dropwise to a toluene solution of benzylamine (8 mmol) at 0°C, followed by refluxing for 3 hours . The product is filtered, washed with solvents (water, toluene, chloroform), and crystallized from methanol/acetonitrile. Key factors affecting yield include:

  • Temperature control : Lower temperatures (0°C) minimize side reactions during initial mixing.
  • Solvent choice : Toluene facilitates solubility of reactants, while polar solvents like methanol aid crystallization.
  • Stoichiometry : A 1:4 molar ratio of PCl₅ to benzylamine ensures complete substitution of chloride ligands.
    Purity is confirmed via elemental analysis and single-crystal X-ray diffraction (SC-XRD) .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Single-crystal X-ray diffraction (SC-XRD) : Reveals distorted tetrahedral geometry around phosphorus, with P–N bond lengths of ~1.62 Å and N–P–N angles ranging from 100.55° to 114.83° due to hydrogen-bonding interactions . SC-XRD data (space group P2₁2₁2₁) also show polymeric chains of alternating phosphonium and chloride ions with P⋯Cl distances of ~3.2 Å .
  • 31P NMR : Detects phosphorus environment shifts; however, evidence specific to this compound is limited. Comparative studies on analogous compounds (e.g., THPC) suggest δ ~20–30 ppm for tetra-substituted phosphonium ions .
  • FT-IR : Identifies N–H stretching (~3300 cm⁻¹) and P–N vibrational modes (~500–600 cm⁻¹) .

Q. How does the compound’s stability vary under different storage and experimental conditions?

Stability data for this compound are sparse, but analogous phosphonium salts (e.g., THPC) degrade under oxidative or high-temperature conditions. Key considerations:

  • Storage : Store in airtight containers at 0–6°C to prevent hydrolysis or oxidation .
  • Incompatibilities : Avoid strong oxidizing agents (e.g., peroxides), which may trigger hazardous decomposition (e.g., release of HCl, phosphorus oxides) .
  • Light sensitivity : Protect from UV exposure to prevent radical-mediated degradation .

Advanced Research Questions

Q. What mechanisms explain the compound’s role in nanoparticle assembly, and how can these be optimized for material science applications?

demonstrates that phosphonium salts like Tetrakis(hydroxymethyl)phosphonium chloride (THPC) induce reversible self-assembly of gold nanoparticles (AuNPs) via ligand exchange and oxidation. For this compound:

  • Assembly mechanism : Phenylamino groups may displace citrate ligands on AuNPs, promoting linear chain formation through π-π stacking (inter-ring distance ~4.0 Å) .
  • Disassembly : Oxidation of phosphonium to phosphate on the nanoparticle surface destabilizes interactions, reverting to monodisperse particles.
  • Optimization : Adjusting pH, ionic strength, and phosphonium-to-AuNP ratios can modulate assembly kinetics and morphology .

Q. How can contradictions in reported structural data (e.g., bond angles, hydrogen-bonding networks) be resolved?

Discrepancies in crystallographic data (e.g., N–P–N angles varying by >10°) arise from differences in hydrogen-bonding environments and crystallization solvents. To resolve these:

  • High-resolution SC-XRD : Collect data at low temperatures (e.g., 193 K) to minimize thermal motion artifacts .
  • Computational modeling : Density Functional Theory (DFT) simulations can validate observed geometries and predict electronic effects of substituents (e.g., benzyl vs. phenyl groups) .
  • Comparative studies : Analyze isostructural analogs (e.g., [P(NHPh)₄]Cl) to identify trends in bond lengths and angles .

Q. What methodologies are effective for assessing the compound’s environmental impact, particularly in aqueous systems?

  • Adsorption studies : Biochar effectively removes phosphonium salts from water via π-π and electrostatic interactions. Parameters like pH (optimal ~6–8) and biochar surface area (>300 m²/g) significantly affect efficiency .
  • Ecotoxicity assays : Use Daphnia magna or Vibrio fischeri to evaluate acute toxicity (LC₅₀/EC₅₀). Limited data exist for this compound, but THPC shows moderate aquatic toxicity (EC₅₀ ~10 mg/L) .
  • Degradation pathways : Advanced oxidation processes (e.g., UV/H₂O₂) break down phosphonium ions into phosphate and benign organic byproducts .

Q. How can the compound be integrated into biomedical hydrogels while maintaining cytocompatibility?

highlights THPC’s use as a crosslinker in gelatin hydrogels. For this compound:

  • Crosslinking mechanism : React with amine groups in proteins (e.g., gelatin) to form stable P–N bonds.
  • Cytocompatibility : Post-crosslinking thermal treatment (e.g., 60°C for 1 hour) reduces residual monomer toxicity .
  • Functionalization : Incorporate LAPONITE® nanoparticles to enhance mechanical strength and cell adhesion .

Data Contradictions and Resolution

Q. Why do some studies report strong π-π stacking in the crystal structure, while others dismiss it?

notes centroid–centroid distances of ~4.0 Å between phenyl rings, which exceeds the typical threshold for π-π interactions (~3.4–3.8 Å). This suggests weak or absent stacking, with structural cohesion primarily driven by N–H⋯Cl hydrogen bonds . Discrepancies may arise from:

  • Crystallization solvents : Polar solvents (e.g., MeOH) may disrupt π-π interactions.
  • Substituent effects : Bulky benzyl groups hinder close packing compared to smaller aryl substituents .

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